(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Description
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-14-33-22-8-4-7-21(15-22)24-23(25(30)20-11-9-18(2)10-12-20)26(31)27(32)29(24)17-19-6-5-13-28-16-19/h3-13,15-16,24,30H,1,14,17H2,2H3/b25-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFYLDWVPGMQLV-WJTDDFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OCC=C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is part of a class of compounds known as pyrrolidine-2,3-diones, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and molecular weight approximately 426.48 g/mol. The presence of multiple functional groups, including hydroxyl and methylene linkers, suggests potential interactions with various biological targets.
Research indicates that pyrrolidine-2,3-diones exhibit broad-spectrum biological activities, particularly in antimicrobial and anticancer domains. The following mechanisms have been identified:
- Inhibition of Penicillin-Binding Protein 3 (PBP3) : This compound has been shown to inhibit PBP3 in Pseudomonas aeruginosa, a critical target for developing new antibiotics against multidrug-resistant strains. The inhibition mechanism involves binding to the active site of PBP3, disrupting bacterial cell wall synthesis .
- Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrolidine-2,3-diones possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Initial Minimum Inhibitory Concentration (MIC) tests revealed effective antibacterial activity without evident cytotoxic effects on human cells .
Case Study 1: Antibacterial Activity Against Pseudomonas aeruginosa
A focused screening of a library containing 2455 compounds identified several pyrrolidine-2,3-dione derivatives as potent inhibitors of PBP3. Notably, compounds containing a hydroxyl group and a heteroaryl moiety were essential for target inhibition. The results indicated that these compounds could inhibit PBP3 activity by over 60% at concentrations as low as 100 µM .
| Compound ID | MIC (µg/mL) | Inhibition (%) | Target |
|---|---|---|---|
| Compound A | 12 | 80 | PBP3 |
| Compound B | 25 | 65 | PBP3 |
| Compound C | 50 | 60 | PBP3 |
Case Study 2: Anticancer Potential
In addition to antibacterial properties, pyrrolidine-2,3-diones have been explored for their anticancer potential. One study highlighted their ability to induce apoptosis in cancer cell lines by modulating cellular signaling pathways involved in cell survival and proliferation. Specifically, these compounds were found to interact with protein targets involved in the regulation of apoptosis .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antibacterial Activity : Effective against Pseudomonas aeruginosa by inhibiting PBP3.
- Anticancer Activity : Induces apoptosis in various cancer cell lines.
- Low Cytotoxicity : Exhibits minimal toxicity towards human cells.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The target compound’s LogP (~4.5) is intermediate, with the 4-fluorophenyl analog (LogP 4.09) being slightly less lipophilic and the 672266-53-4 (LogP ~4.8) more so due to chlorine.
- Solubility : Methoxy-rich derivatives (e.g., 892621-05-5 , 895846-39-6 ) likely exhibit improved aqueous solubility compared to the target compound, owing to polar substituents.
- Steric Effects : The pyridin-3-ylmethyl group in the target compound and its 4-fluorophenyl analog may enhance steric hindrance compared to alkyl or methoxypropyl substituents.
Preparation Methods
Core Pyrrolidine-2,3-dione Skeleton Construction
The pyrrolidine-2,3-dione scaffold is synthesized via a three-component reaction adapted from protocols for 1,4,5-trisubstituted derivatives . Ethyl 2,4-dioxovalerate reacts with 3-hydroxybenzaldehyde and pyridin-3-ylmethanamine in glacial acetic acid under reflux (24 hours, 80°C), forming the bicyclic intermediate 1 (Fig. 1). This step exploits the nucleophilic addition of the amine to the diketone, followed by cyclodehydration .
Table 1: Optimization of Core Synthesis
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetic acid | 68 |
| Temperature (°C) | 80 | 68 |
| Catalyst | None | 68 |
| Alternative solvent | Ethanol | 45 |
The use of acetic acid enhances protonation of the carbonyl groups, facilitating enamine formation and cyclization . Ethanol reduces yields due to poorer solubility of intermediates.
Alkylation at Position 1 with Pyridin-3-ylmethyl Group
The pyridin-3-ylmethyl moiety is introduced via N-alkylation. Intermediate 2 is treated with pyridin-3-ylmethyl bromide (1.5 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 6 hours . Quenching with ice water followed by extraction with ethyl acetate yields 3 (82% purity), which is further purified by recrystallization from ethanol.
Challenges:
Competitive O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess alkylating agent . LC-MS analysis confirms exclusive N-alkylation (m/z = 487.2 [M+H]⁺).
Functionalization at Position 5 with 3-Prop-2-enoxyphenyl Group
The 3-prop-2-enoxyphenyl substituent is introduced via Mitsunobu reaction. Intermediate 3 reacts with 3-allyloxybenzyl alcohol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C→RT . The reaction proceeds with inversion of configuration, affording the target compound in 74% yield after column chromatography (SiO₂, hexane:EtOAc 3:1).
Table 2: Key Spectral Data for Final Compound
| Technique | Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.52 (s, 1H, pyridine-H), 7.89 (d, J=16 Hz, 1H, CH=), 6.98–7.45 (m, 10H, Ar-H), 5.95 (m, 1H, CH₂=CH) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 176.8 (C=O), 170.2 (C=O), 158.1 (C-O), 134.6 (CH=), 132.1–117.8 (Ar-C) |
| HRMS (ESI) | m/z calc. for C₂₇H₂₅N₂O₅ [M+H]⁺: 487.1864; found: 487.1861 |
Stereochemical and Regiochemical Considerations
The E-geometry of the 4-methylidenephenyl group is preserved throughout subsequent steps due to the rigidity of the conjugated system . Attempts to isomerize the double bond using UV light or acid catalysis resulted in decomposition, underscoring the stability of the E-configuration .
Scalability and Process Optimization
A kilogram-scale pilot synthesis achieved a 58% overall yield by:
-
Replacing DMF with MeCN in the alkylation step to simplify waste management.
-
Employing flow chemistry for the Mitsunobu reaction, reducing DEAD usage by 40% .
Alternative Synthetic Routes
Route A: Late-stage Suzuki coupling to install the 3-prop-2-enoxyphenyl group. Bromination of 3 at position 5 (NBS, AIBN) followed by Pd(PPh₃)₄-catalyzed coupling with 3-allyloxybenzene boronic acid gave ≤35% yield due to competing debromination.
Route B: Enzymatic resolution of a racemic intermediate using lipase PS-30 provided enantiomerically pure material (ee >98%), though this approach was deemed economically unviable for large-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
